Dimethylthiocarbamoyl chloride
Overview
Description
Dimethylthiocarbamoyl chloride is an organosulfur compound with the chemical formula (CH₃)₂NC(S)Cl. It appears as a yellow solid or syrup and is known for its role as a key reagent in organic synthesis, particularly in the formation of arylthiols via the Newman-Kwart rearrangement .
Mechanism of Action
Target of Action
Dimethylthiocarbamoyl chloride is an organosulfur compound . It is often used as a reagent in organic synthesis It is known to react with dithiocarbamates .
Mode of Action
This compound is electrophilic, serving as a source of R2NC(S)+ . It reacts with dithiocarbamates (R2NCS−2) to give thiuram sulfides [R2NC(S)]2S . With methanethiolate, it gives methyl dimethyldithiocarbamate (Me2NC(S)SMe) .
Biochemical Pathways
It is a key reagent in the synthesis of arylthiols via the newman-kwart rearrangement .
Pharmacokinetics
It is soluble in chloroform and tetrahydrofuran , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on its use in specific reactions. For instance, it is used in the chemoselective deoxygenation of pyridine-N-oxides . It was also used in the synthesis of (±)-thia-calanolide A .
Action Environment
This compound is sensitive to moisture . It is often encountered as a yellow syrup and should be stored at 2-8°C . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylthiocarbamoyl chloride is typically synthesized by the chlorination of tetramethylthiuram disulfide. The reaction involves the following steps:
- Tetramethylthiuram disulfide is reacted with chlorine gas in the presence of carbon tetrachloride as a solvent.
- The reaction mixture is heated and stirred, leading to the formation of this compound and sulfur dichloride as by-products .
Industrial Production Methods: In an industrial setting, the production process is scaled up, maintaining similar reaction conditions. The chlorination is carefully controlled to ensure high yield and purity of the product. The crude product is then purified through distillation under reduced pressure to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Dimethylthiocarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form dimethylthiocarbamates.
Addition Reactions: It can add to double bonds in alkenes, forming thiocarbamoyl derivatives.
Decomposition Reactions: Under certain conditions, it decomposes to release dimethylamine and carbon disulfide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Chloroform, tetrahydrofuran, and carbon tetrachloride.
Major Products:
Dimethylthiocarbamates: Formed by reaction with amines.
Thiocarbamoyl Derivatives: Formed by addition to alkenes.
Dimethylamine and Carbon Disulfide: Formed by decomposition.
Scientific Research Applications
Dimethylthiocarbamoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of arylthiols and other sulfur-containing compounds.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of pesticides, rubber accelerators, and other industrial chemicals.
Comparison with Similar Compounds
Dimethylcarbamoyl Chloride: Similar in structure but contains an oxygen atom instead of sulfur.
Tetramethylthiuram Disulfide: Precursor in the synthesis of dimethylthiocarbamoyl chloride.
Dimethyldithiocarbamate: A related compound used in similar applications.
Uniqueness: this compound is unique due to its sulfur content, which imparts distinct reactivity compared to its oxygen analogs. This makes it particularly valuable in the synthesis of sulfur-containing compounds and in applications where sulfur’s chemical properties are advantageous .
Properties
IUPAC Name |
N,N-dimethylcarbamothioyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNS/c1-5(2)3(4)6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWISQNXPLXQRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066048 | |
Record name | Dimethylthiocarbamoyl chloride | |
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Molecular Weight |
123.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Alfa Aesar MSDS] | |
Record name | Dimethylthiocarbamoyl chloride | |
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CAS No. |
16420-13-6 | |
Record name | Dimethylthiocarbamoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16420-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethylthiocarbamoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016420136 | |
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Record name | Carbamothioic chloride, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Dimethylthiocarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylthiocarbamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.773 | |
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Record name | DIMETHYLTHIOCARBAMOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDX36AS4VH | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Dimethylthiocarbamoyl chloride's interactions vary greatly depending on the target and reaction conditions.
ANone:
ANone:
ANone: this compound itself is not typically used as a catalyst. Instead, it acts as a reagent in various organic transformations:
ANone: Yes, computational studies have been performed.
- Molecular Structure: Gas phase electron diffraction data combined with ab initio calculations provided insight into the molecular structure of this compound. [] These studies revealed a near-planar structure with a slight deviation from C2 symmetry. []
- Thiocarbamate Analogs: Studies on the synthesis and biological activity of structurally related thiocarbamate analogs, particularly in the context of anti-inflammatory corticosteroids, highlight the influence of substituents on the aromatic ring and at the 17-position of the steroid scaffold on potency and selectivity. []
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